molecular formula C6H13FN2 B12069484 (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Cat. No.: B12069484
M. Wt: 132.18 g/mol
InChI Key: OQCMDZGGANYOGK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-1-(2-fluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with an amino group and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine typically involves the introduction of the fluoroethyl group and the amino group onto the pyrrolidine ring. One common method involves the nucleophilic substitution reaction of a suitable pyrrolidine derivative with a fluoroethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-(2-fluoroethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The fluoroethyl group can be reduced to an ethyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, ethyl-substituted pyrrolidines, and various amide derivatives.

Scientific Research Applications

®-3-Amino-1-(2-fluoroethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the amino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-1-(2-fluoroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.

    3-Amino-1-(2-chloroethyl)pyrrolidine: A similar compound with a chloroethyl group instead of a fluoroethyl group.

    3-Amino-1-(2-bromoethyl)pyrrolidine: A compound with a bromoethyl group, which may have different reactivity and applications.

Uniqueness

®-3-Amino-1-(2-fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This can result in enhanced stability, binding affinity, and selectivity in various applications compared to its chloroethyl and bromoethyl analogs.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1

InChI Key

OQCMDZGGANYOGK-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CCF

Canonical SMILES

C1CN(CC1N)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.